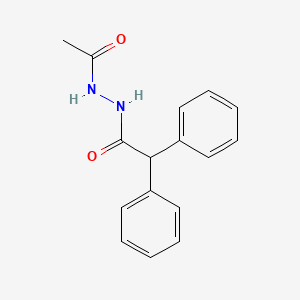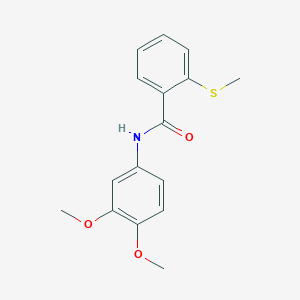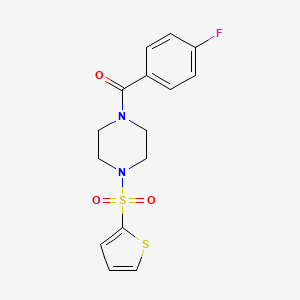![molecular formula C16H14F3NO B5786704 3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)
3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide
Übersicht
Beschreibung
3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. Fipronil is a member of the phenylpyrazole family of insecticides and has a unique mode of action that targets the central nervous system of insects.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
3-Phenyl-N-[3-(trifluoromethyl)phenyl]propanamide, as part of the flutamide family, plays a significant role in drug metabolism and pharmacokinetics. Research by Goda et al. (2006) found that flutamide and its metabolites, including 2-hydroxyflutamide (OH-flutamide) and 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1), are processed in the liver. The study also identified a new metabolite, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH), during this process. This insight is crucial for understanding the drug's metabolic pathways and potential implications on liver function.
In another study, Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) related to this compound in rats. They found that the SARM had low clearance, moderate distribution, and was extensively metabolized, highlighting the importance of these properties in preclinical drug development.
Quantum Chemical Studies
Quantum chemical studies, as conducted by Otuokere and Amaku (2015), provide insights into the molecular properties of related compounds like bicalutamide. Their research used Arguslab software to evaluate steric energy, visualize excited state properties, and calculate the heat of formation and self-consistent field (SCF) energy. These studies are crucial for understanding how these compounds interact at the molecular level, particularly in blocking androgen receptors.
Radiochemistry and Imaging
Research on propanamide derivatives, including those related to this compound, extends to the field of radiochemistry and imaging. Gao et al. (2011) developed new carbon-11-labeled propanamide derivatives as radioligands for prostate cancer imaging using positron emission tomography (PET). This application is pivotal in advancing molecular imaging techniques for cancer diagnosis and treatment planning.
Photochemistry
The photochemistry of flutamide, a closely related compound, has been explored by Udagawa et al. (2011). Their research investigated the effects of an external magnetic field on the photoreduction of flutamide, revealing that a radical pair is involved in the process. This understanding is essential for developing new therapeutic applications and understanding drug stability under various conditions.
Eigenschaften
IUPAC Name |
3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)13-7-4-8-14(11-13)20-15(21)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZMSOBYJVAWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)





![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)




